
Diltiazem hydrochloride
説明
ジチアジゼム塩酸塩は、主に高血圧、狭心症、および特定の心臓不整脈の治療に用いられるカルシウムチャネルブロッカーです。 これは、心臓および血管平滑筋細胞へのカルシウムイオンの流入を阻害することによって作用するベンゾチアゼピン誘導体であり、これらの筋肉の弛緩とそれに続く血管の拡張をもたらします .
2. 製法
合成ルートと反応条件: ジチアジゼム塩酸塩の合成には、いくつかの重要なステップが含まれます。
ベンゾチアゼピン環の形成: 最初のステップは、2-アミノチオフェノールと適切なアルデヒドを反応させてベンゾチアゼピン環を形成することです。
エステル化: ベンゾチアゼピン中間体は、次に無水酢酸でエステル化され、アセトキシ基が導入されます。
ジメチルアミノエチル置換:
工業生産方法: ジチアジゼム塩酸塩の工業生産は、通常、上記ステップを用いた大規模合成を行い、その後、結晶化や再結晶化などの精製プロセスを経て純粋な化合物を得ることで行われます。 高性能液体クロマトグラフィー(HPLC)は、最終製品の純度と品質を保証するために頻繁に使用されます .
反応の種類:
酸化: ジチアジゼム塩酸塩は、特にメトキシ基とジメチルアミノエチル基で酸化反応を起こす可能性があります。
還元: 還元反応は、ベンゾチアゼピン環のカルボニル基で発生する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
生成される主要な生成物:
酸化: 生成物には、メトキシ基とジメチルアミノエチル基の酸化誘導体が含まれます。
還元: ベンゾチアゼピン環の還元型。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diltiazem hydrochloride involves several key steps:
Formation of the Benzothiazepine Ring: The initial step involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazepine ring.
Esterification: The benzothiazepine intermediate is then esterified with acetic anhydride to introduce the acetoxy group.
Dimethylaminoethyl Substitution:
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps, followed by purification processes such as crystallization and recrystallization to obtain the pure compound. High-performance liquid chromatography (HPLC) is often used to ensure the purity and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and dimethylaminoethyl groups.
Reduction: Reduction reactions can occur at the carbonyl group of the benzothiazepine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amine functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and dimethylamine are commonly employed
Major Products Formed:
Oxidation: Products include oxidized derivatives of the methoxy and dimethylaminoethyl groups.
Reduction: Reduced forms of the benzothiazepine ring.
Substitution: Substituted derivatives at the ester and amine functional groups
科学的研究の応用
FDA-Approved Indications
Diltiazem is primarily indicated for:
- Hypertension : It effectively lowers blood pressure by relaxing blood vessels.
- Chronic Stable Angina : Diltiazem reduces the frequency and severity of angina attacks.
- Atrial Arrhythmias : It is used to manage conditions such as atrial fibrillation and paroxysmal supraventricular tachycardia (PSVT).
- Prinzmetal's Angina : Diltiazem is effective in treating this variant angina caused by coronary artery spasms.
Off-Label Uses
In addition to its approved uses, diltiazem has several off-label applications, including:
- Anal Fissures : Diltiazem ointment is utilized to relax the anal sphincter and promote healing.
- Migraine Prophylaxis : Some studies suggest its efficacy in preventing migraine attacks .
Case Study 1: Management of Coronary Artery Spasm (CAS)
A recent case report detailed a patient with CAS who experienced chest pain relief after intravenous administration of diltiazem. The patient showed significant improvement within minutes, with normal ECG readings following treatment. The case underscores diltiazem's role in acute management scenarios .
Case Study 2: Diltiazem-Induced Hyperpigmentation
A study reported instances of severe photodistributed hyperpigmentation associated with diltiazem use in elderly patients. Histopathological evaluations revealed changes consistent with drug-induced effects, emphasizing the need for awareness regarding potential side effects .
Comparative Efficacy
The following table summarizes the efficacy of diltiazem compared to placebo based on a multicenter study evaluating angina frequency and exercise tolerance:
Parameter | Diltiazem Group | Placebo Group | Statistical Significance |
---|---|---|---|
Weekly Frequency of Angina | Reduced | No significant change | p < 0.01 |
Nitroglycerin Consumption | Decreased | No significant change | p < 0.01 |
Total Exercise Duration | Increased | No significant change | p < 0.05 |
This data illustrates that diltiazem not only reduces angina frequency but also enhances exercise tolerance significantly compared to placebo .
Safety Profile
Diltiazem is generally well-tolerated; however, it may cause side effects such as headache, dizziness, and gastrointestinal disturbances. Serious adverse effects can include bradycardia and hypotension. Regular monitoring is advised for patients undergoing treatment .
作用機序
ジチアジゼム塩酸塩は、脱分極中に心臓および血管平滑筋細胞へのカルシウムイオンの流入を阻害することによって効果を発揮します。 この阻害は、L型カルシウムチャネルの遮断を介して起こり、平滑筋の弛緩、血管の拡張、および末梢血管抵抗の低下につながります。 この化合物は、心臓の拍動数と心筋収縮力を低下させ、その抗狭心症および抗不整脈効果に貢献します .
類似の化合物:
ベラパミル: 作用機序が似ていますが、主に心筋に影響を与える別のカルシウムチャネルブロッカー。
ニフェジピン: 血管平滑筋に優先的に作用するジヒドロピリジンカルシウムチャネルブロッカー。
比較:
特異性: ジチアジゼム塩酸塩は、心臓と血管平滑筋の両方を標的とする中間的な特異性を示しますが、ベラパミルは主に心臓に影響を与え、ニフェジピンとアムロジピンは主に血管平滑筋を標的とします。
作用時間: ジチアジゼム塩酸塩は、長時間の作用を持つアムロジピンと比較して、作用時間が適度です。
治療用途: これらの化合物はすべて高血圧と狭心症の治療に使用されますが、ジチアジゼム塩酸塩は特定の不整脈の管理にも効果的です .
ジチアジゼム塩酸塩は、心臓と血管平滑筋の両方にバランスの取れた効果を発揮することで際立っており、さまざまな心臓血管疾患に対する汎用性があり効果的な治療オプションとなっています。
類似化合物との比較
Verapamil: Another calcium channel blocker with a similar mechanism of action but primarily affects the heart muscle.
Nifedipine: A dihydropyridine calcium channel blocker that preferentially acts on vascular smooth muscle.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina .
Comparison:
Specificity: Diltiazem hydrochloride displays intermediate specificity, targeting both cardiac and vascular smooth muscle, whereas verapamil primarily affects the heart, and nifedipine and amlodipine mainly target vascular smooth muscle.
Duration of Action: this compound has a moderate duration of action compared to the longer-acting amlodipine.
Therapeutic Uses: While all these compounds are used to treat hypertension and angina, this compound is also effective in managing certain arrhythmias .
This compound stands out due to its balanced effects on both cardiac and vascular smooth muscle, making it a versatile and effective treatment option for various cardiovascular conditions.
生物活性
Diltiazem hydrochloride is a calcium channel blocker primarily used for managing hypertension and angina. Recent studies have expanded its biological activity beyond cardiovascular applications, revealing significant antimicrobial and antiviral properties. This article explores the diverse biological activities of this compound, supported by research findings, data tables, and case studies.
Diltiazem works by inhibiting L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced heart rate. This mechanism not only lowers blood pressure but also enhances blood flow to the heart muscle, making it effective in treating angina pectoris. The drug's pharmacokinetics include a bioavailability of approximately 40% due to extensive first-pass metabolism, with peak plasma concentrations occurring between 11 and 18 hours post-administration .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria and certain yeasts. A study demonstrated that diltiazem effectively inhibited the growth of various pathogens, including Staphylococcus aureus and Candida albicans, while also reducing biofilm formation significantly.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|---|
Staphylococcus epidermidis | 20 ± 3 | 6.25 |
Staphylococcus aureus | 12 ± 2 | 50 |
Candida albicans | Not specified | Not specified |
The study reported a 95.1% reduction in biofilm formation for S. epidermidis and 90.7% for S. aureus at specific concentrations of diltiazem . These findings suggest that diltiazem may serve as a potential alternative treatment for infections caused by antibiotic-resistant strains.
Antiviral Activity
This compound has also shown promising antiviral activity against the Coxsackie B4 virus (CoxB4). The drug exhibited an IC50 value of 35.8 μg/mL , indicating its effectiveness in inhibiting viral replication compared to standard antiviral agents like Acyclovir . This dual action against both bacterial and viral pathogens positions diltiazem as a candidate for drug repurposing in infectious disease management.
Long-term Administration Studies
Long-term studies on diltiazem's efficacy in hypertensive patients indicate that it is safe for extended use without significant adverse effects on renal or hepatic functions. A study involving eight patients over five years showed sustained blood pressure control without the development of tolerance or new symptoms . This reinforces the compound's reliability as a chronic treatment option.
Case Studies
A notable case report highlighted the use of intravenous diltiazem for managing coronary artery spasm (CAS)-induced angina. The patient experienced immediate relief from severe chest pain following administration, demonstrating diltiazem's rapid action in acute settings . This case underscores the compound's versatility beyond traditional antihypertensive applications.
特性
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-BHDTVMLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38411-61-9 | |
Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8040147 | |
Record name | Diltiazem hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33286-22-5, 38411-61-9 | |
Record name | Diltiazem hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diltiazem hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DILTIAZEM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。